molecular formula C17H22ClN3O B12915699 1-Propanone, 1-(1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)-3-(dimethylamino)-, monohydrochloride CAS No. 21484-30-0

1-Propanone, 1-(1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)-3-(dimethylamino)-, monohydrochloride

Cat. No.: B12915699
CAS No.: 21484-30-0
M. Wt: 319.8 g/mol
InChI Key: TZAOOQXEOZHRNV-UHFFFAOYSA-N
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Description

1-Propanone, 1-(1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)-3-(dimethylamino)-, monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopentapyrazole ring system and a dimethylamino group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 1-Propanone, 1-(1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)-3-(dimethylamino)-, monohydrochloride typically involves multiple steps, including the formation of the cyclopentapyrazole ring and the introduction of the dimethylamino group. One common synthetic route involves the following steps:

    Formation of the Cyclopentapyrazole Ring: This step involves the cyclization of appropriate precursors under specific reaction conditions, such as heating with a suitable catalyst.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction, where a suitable dimethylamine derivative reacts with the intermediate compound.

    Formation of the Monohydrochloride Salt: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt of the compound.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

1-Propanone, 1-(1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)-3-(dimethylamino)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation depend on the specific reaction conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

1-Propanone, 1-(1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)-3-(dimethylamino)-, monohydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound may be used to study the effects of specific functional groups on biological activity. It can serve as a model compound for investigating the interactions between small molecules and biological targets.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. Researchers may explore its effects on various biological pathways and its potential therapeutic applications.

    Industry: In industrial applications, the compound may be used as a precursor for the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Propanone, 1-(1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)-3-(dimethylamino)-, monohydrochloride involves its interaction with specific molecular targets. The compound’s functional groups, such as the dimethylamino group and the cyclopentapyrazole ring, play a crucial role in its binding to these targets. The exact pathways involved may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Propanone, 1-(1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)-3-(dimethylamino)-, monohydrochloride can be compared with other similar compounds, such as:

    1-Propanone, 1-(1-phenyl-3-cyclopentapyrazolyl)-3-(dimethylamino)-: This compound lacks the tetrahydro group, which may result in different chemical properties and reactivity.

    1-Propanone, 1-(1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)-3-(methylamino)-: The presence of a methylamino group instead of a dimethylamino group can lead to variations in biological activity and chemical reactivity.

    1-Propanone, 1-(1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)-3-(ethylamino)-: The ethylamino group introduces additional steric effects, which can influence the compound’s interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

21484-30-0

Molecular Formula

C17H22ClN3O

Molecular Weight

319.8 g/mol

IUPAC Name

3-(dimethylamino)-1-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)propan-1-one;hydrochloride

InChI

InChI=1S/C17H21N3O.ClH/c1-19(2)12-11-16(21)17-14-9-6-10-15(14)20(18-17)13-7-4-3-5-8-13;/h3-5,7-8H,6,9-12H2,1-2H3;1H

InChI Key

TZAOOQXEOZHRNV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(=O)C1=NN(C2=C1CCC2)C3=CC=CC=C3.Cl

Origin of Product

United States

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